Physicochemical properties of Methyl 3-amino-2,2-dimethylpropanoate
Physicochemical properties of Methyl 3-amino-2,2-dimethylpropanoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-2,2-dimethylpropanoate
Introduction
Methyl 3-amino-2,2-dimethylpropanoate is a fascinating and synthetically valuable molecule. As a derivative of β-alanine, it possesses a unique structural motif characterized by a primary amine and a methyl ester, separated by a sterically hindered quaternary carbon center. This arrangement imparts specific chemical reactivity and physical properties that make it a valuable building block in medicinal chemistry and organic synthesis. Its structural analogs are key components in the synthesis of pharmacologically active compounds, most notably in the development of renin inhibitors like Aliskiren, which is used to treat hypertension.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a deeper understanding of the physicochemical properties of Methyl 3-amino-2,2-dimethylpropanoate, the experimental rationale for their determination, and their implications for practical application in the laboratory.
Chemical Identity and Structural Features
The foundation of understanding any chemical entity lies in its unambiguous identification and the analysis of its structural components. These features dictate its reactivity, physical behavior, and spectroscopic signature.
| Identifier | Value | Source |
| IUPAC Name | methyl 3-amino-2,2-dimethylpropanoate | [3] |
| CAS Number | 25307-82-8 | [3] |
| Molecular Formula | C₆H₁₃NO₂ | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| Canonical SMILES | CC(C)(CN)C(=O)OC | [3] |
| InChIKey | YAVPDSQCYSZORP-UHFFFAOYSA-N | [3] |
Key Structural Features
The molecule's functionality is defined by three primary regions: the nucleophilic primary amine, the electrophilic methyl ester, and the sterically demanding gem-dimethyl group at the α-position. This unique combination is visualized below.
Caption: Key functional groups of the title compound.
Core Physicochemical Properties
The physical properties of a compound are critical for its purification, handling, and formulation. They provide the first layer of data for designing experimental conditions.
| Property | Value | Remarks |
| Boiling Point | 63-64 °C at 14 Torr | The reduced pressure indicates that vacuum distillation is the required method for purification to avoid thermal decomposition at atmospheric pressure.[4] |
| Density | 0.973 ± 0.06 g/cm³ | This is a predicted value; experimental determination via pycnometry would be required for definitive results.[4] |
| pKa | 8.76 ± 0.10 | This predicted value pertains to the conjugate acid of the primary amine. It indicates moderate basicity, a crucial factor for pH control during reactions or extractions.[4] |
| Storage | 2-8°C, protect from light | Suggests potential sensitivity to thermal degradation or light-induced reactions over time.[4] |
Solubility Profile: A Practical Assessment
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Polar Protic Solvents (e.g., Water, Methanol): The presence of the primary amine and ester carbonyl allows for hydrogen bonding, suggesting moderate solubility. In water, solubility will be pH-dependent; acidification will protonate the amine to form a highly soluble ammonium salt.
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Polar Aprotic Solvents (e.g., THF, DCM, Ethyl Acetate): Good solubility is expected due to favorable dipole-dipole interactions. These are common solvents for reactions involving this compound.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is anticipated due to the polarity of the amine and ester groups. These are often used as anti-solvents for crystallization or precipitation.
Experimental Insight: The choice of solvent is paramount. For a reaction where the amine acts as a nucleophile, a polar aprotic solvent like THF is often ideal as it solubilizes the compound without interfering with the reaction by donating a proton. For purification by extraction, adjusting the aqueous phase pH to >10 will ensure the amine is in its free base form, maximizing its solubility in an organic solvent like ethyl acetate.
Spectroscopic Characterization and Analysis
Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. The following sections describe the expected spectral data and the protocols for their acquisition.
Workflow for Spectroscopic Analysis
The following workflow outlines a self-validating system for confirming the identity and purity of Methyl 3-amino-2,2-dimethylpropanoate.
Caption: Standard workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (500 MHz, CDCl₃) - Predicted Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.68 | Singlet | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |
| ~ 2.85 | Singlet | 2H | -CH₂ NH₂ | Protons on carbon adjacent to an amine. Appears as a singlet due to the absence of adjacent C-H protons. |
| ~ 1.40 | Singlet (broad) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad singlet. |
| ~ 1.15 | Singlet | 6H | -C(CH₃ )₂ | Protons of the two equivalent methyl groups on the quaternary carbon. |
¹³C NMR (125 MHz, CDCl₃) - Predicted Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 177.0 | C =O | Ester carbonyl carbon. |
| ~ 51.5 | -OC H₃ | Methyl ester carbon. |
| ~ 50.0 | -C H₂NH₂ | Carbon adjacent to the primary amine. |
| ~ 36.0 | -C (CH₃)₂ | Quaternary carbon center. |
| ~ 24.5 | -C(C H₃)₂ | Equivalent gem-dimethyl carbons. |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of Methyl 3-amino-2,2-dimethylpropanoate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer: Transfer the solution to a 5 mm NMR tube.
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Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment on a 500 MHz spectrometer. Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands (Neat Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3300 | Medium, Broad | N-H Stretch (primary amine) |
| 2960 - 2850 | Strong | C-H Stretch (aliphatic) |
| 1735 | Strong, Sharp | C=O Stretch (ester) |
| 1250 - 1150 | Strong | C-O Stretch (ester) |
Experimental Protocol: FTIR Spectroscopy
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Background: Ensure the ATR crystal or salt plates (NaCl) are clean and run a background spectrum.
-
Sample Application: Place a single drop of the neat liquid sample onto the crystal or between two salt plates to form a thin film.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Predicted MS Data (Electrospray Ionization, Positive Mode - ESI+)
| m/z Value | Ion |
| 132.10 | [M+H]⁺ |
| 117.08 | [M+H - CH₃]⁺ |
| 102.09 | [M+H - OCH₃]⁺ |
| 73.06 | [M+H - COOCH₃]⁺ |
Predicted Fragmentation Pathway
The primary amine is the most likely site of protonation in ESI+. Subsequent fragmentation would likely involve the loss of neutral fragments from the ester group.
Caption: Predicted ESI+ fragmentation pathway.
Safety, Handling, and Storage
While comprehensive toxicological data for Methyl 3-amino-2,2-dimethylpropanoate has not been thoroughly investigated, data from structurally related amino esters and safety data sheets for similar compounds suggest that prudent laboratory practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[5] In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[4] Protect from light and moisture to ensure long-term stability. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]
References
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